molecular formula C13H11N B3420153 N-Benzylideneaniline CAS No. 1750-36-3

N-Benzylideneaniline

Cat. No.: B3420153
CAS No.: 1750-36-3
M. Wt: 181.23 g/mol
InChI Key: UVEWQKMPXAHFST-UHFFFAOYSA-N
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Description

N-Benzylideneaniline is an organic compound classified as a Schiff base or azomethine. It is formed by the condensation of benzaldehyde and aniline. This compound is known for its characteristic imine group (C=N) and is widely used in various chemical reactions and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Benzylideneaniline is typically synthesized through the Schiff base reaction, which involves the condensation of benzaldehyde with aniline. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions. The general reaction is as follows: [ \text{C}_6\text{H}_5\text{CHO} + \text{C}_6\text{H}_5\text{NH}_2 \rightarrow \text{C}_6\text{H}_5\text{CH=N}\text{C}_6\text{H}_5} + \text{H}_2\text{O} ]

Industrial Production Methods: In industrial settings, the synthesis of this compound can be optimized using green chemistry approaches. For example, the use of bimetallic reduced graphene oxide as a catalyst has been reported to enhance the efficiency and selectivity of the reaction . This method involves the oxidation of benzyl alcohol to benzaldehyde in the presence of molecular oxygen, followed by the condensation with aniline .

Chemical Reactions Analysis

Types of Reactions: N-Benzylideneaniline undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form benzaldehyde and aniline.

    Reduction: It can be reduced to form benzylamine and aniline.

    Substitution: It can undergo nucleophilic substitution reactions at the imine carbon.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as Grignard reagents can be used for substitution reactions.

Major Products Formed:

    Oxidation: Benzaldehyde and aniline.

    Reduction: Benzylamine and aniline.

    Substitution: Various substituted imines depending on the nucleophile used.

Scientific Research Applications

N-Benzylideneaniline has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of N-Benzylideneaniline involves its interaction with various molecular targets and pathways. For example, as a lipoxygenase inhibitor, it binds to the active site of the enzyme, preventing the formation of inflammatory mediators . In anti-cancer applications, it may induce apoptosis in cancer cells by interacting with specific cellular pathways.

Comparison with Similar Compounds

N-Benzylideneaniline can be compared with other Schiff bases and imines, such as:

    N-Salicylideneaniline: Formed by the condensation of salicylaldehyde and aniline.

    N-Benzylidene-p-toluidine: Formed by the condensation of benzaldehyde and p-toluidine.

Uniqueness: this compound is unique due to its specific structure and reactivity, which make it suitable for a wide range of applications in chemistry, biology, and industry. Its ability to form stable complexes with metals and its potential therapeutic properties further distinguish it from other similar compounds .

Properties

IUPAC Name

N,1-diphenylmethanimine
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InChI

InChI=1S/C13H11N/c1-3-7-12(8-4-1)11-14-13-9-5-2-6-10-13/h1-11H
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InChI Key

UVEWQKMPXAHFST-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C(C=C1)C=NC2=CC=CC=C2
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Molecular Formula

C13H11N
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DSSTOX Substance ID

DTXSID101020626, DTXSID10870599, DTXSID30871760
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Molecular Weight

181.23 g/mol
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Physical Description

Solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
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Vapor Pressure

0.00299 [mmHg]
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CAS No.

538-51-2, 1750-36-3, 33993-35-0
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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